Cas no 1341140-47-3 (1-(3,5-dichlorophenyl)-2-methylpropan-1-ol)

1-(3,5-dichlorophenyl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol
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- インチ: 1S/C10H12Cl2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10,13H,1-2H3
- InChIKey: YYSUKKXLINORJZ-UHFFFAOYSA-N
- SMILES: C(C1=CC(Cl)=CC(Cl)=C1)(O)C(C)C
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138680-1.0g |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 95% | 1g |
$528.0 | 2023-06-08 | |
TRC | D475608-50mg |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
Chemenu | CM469515-1g |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 95%+ | 1g |
$653 | 2023-03-27 | |
Chemenu | CM469515-500mg |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 95%+ | 500mg |
$496 | 2023-03-27 | |
Enamine | EN300-138680-250mg |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 95.0% | 250mg |
$216.0 | 2023-09-30 | |
1PlusChem | 1P01ACT4-5g |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 97% | 5g |
$1454.00 | 2025-03-19 | |
A2B Chem LLC | AV61976-5g |
1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 95% | 5g |
$1646.00 | 2024-04-20 | |
A2B Chem LLC | AV61976-2.5g |
1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
1PlusChem | 1P01ACT4-1g |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol |
1341140-47-3 | 97% | 1g |
$432.00 | 2025-03-19 | |
abcr | AB603385-250mg |
1-(3,5-Dichlorophenyl)-2-methylpropan-1-ol; . |
1341140-47-3 | 250mg |
€369.40 | 2024-07-19 |
1-(3,5-dichlorophenyl)-2-methylpropan-1-ol 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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6. Caper tea
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
1-(3,5-dichlorophenyl)-2-methylpropan-1-olに関する追加情報
Introduction to 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol (CAS No. 1341140-47-3) in Modern Chemical and Pharmaceutical Research
The compound 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol, identified by the CAS number 1341140-47-3, represents a significant molecule in the realm of chemical synthesis and pharmaceutical development. This compound, featuring a dichlorophenyl group and an isobutyl alcohol moiety, has garnered attention due to its structural versatility and potential applications in drug discovery. The dichlorophenyl substituent introduces electronic and steric effects that can modulate the reactivity and binding properties of the molecule, making it a valuable scaffold for medicinal chemists.
In recent years, the exploration of aromatic compounds with halogen substituents has been extensively studied for their role in developing novel therapeutic agents. The 3,5-dichlorophenyl group in 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. This feature has been leveraged in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. The structural motif is particularly interesting because it allows for selective interactions with biological targets, thereby increasing the efficacy of potential drugs.
One of the most compelling aspects of 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol is its utility as a building block in organic synthesis. The presence of both an alcohol and an aromatic ring provides multiple sites for functionalization, enabling chemists to create a diverse array of derivatives with tailored properties. For instance, the hydroxyl group can be easily modified through esterification, etherification, or oxidation reactions, while the dichlorophenyl ring can undergo cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations have been instrumental in generating novel compounds for preclinical and clinical studies.
Recent advancements in computational chemistry have further highlighted the importance of 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol as a pharmacophore. Molecular modeling studies have demonstrated that this compound can effectively interact with protein targets by leveraging both hydrophobic and hydrogen bonding interactions. For example, virtual screening campaigns have identified derivatives of this scaffold as potent inhibitors of enzymes involved in inflammatory pathways. Such findings underscore the compound's potential as a lead structure for developing therapeutics targeting chronic diseases.
The pharmaceutical industry has shown particular interest in exploring derivatives of 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol for their anti-inflammatory and analgesic properties. Preclinical studies have indicated that certain analogs exhibit significant activity against cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. By modifying the substituents on the isobutyl chain or introducing additional functional groups into the aromatic ring, researchers have been able to fine-tune the pharmacological profile of these compounds. This approach exemplifies how structural modifications can enhance drug efficacy while minimizing side effects.
Moreover, the environmental and synthetic sustainability of 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol has been a focus of recent research. Green chemistry principles have been applied to optimize synthetic routes for this compound, reducing waste and improving yields through catalytic methods and solvent-free reactions. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices. Additionally, biodegradation studies have shown that certain derivatives of this compound exhibit favorable environmental profiles when compared to traditional pharmaceuticals.
In conclusion, 1-(3,5-dichlorophenyl)-2-methylpropan-1-ol (CAS No. 1341140-47-3) represents a versatile and promising compound in chemical and pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule and its derivatives, it is likely to remain a cornerstone in medicinal chemistry for years to come.
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